n-[2-(Phenylthio)phenyl]-1-piperazinecarboxamide hydrochloride
Description
Systematic International Union of Pure and Applied Chemistry Name and Structural Representation
The systematic International Union of Pure and Applied Chemistry nomenclature for this compound is N-(2-(phenylthio)phenyl)piperazine-1-carboxamide hydrochloride. This designation follows established nomenclature protocols for heterocyclic compounds containing both piperazine rings and aromatic substituents. The name systematically describes the structural components in a hierarchical manner, beginning with the core piperazine ring system and proceeding to detail the substitution pattern on the phenyl rings.
The structural representation of this compound can be expressed through multiple chemical notation systems. The Simplified Molecular-Input Line-Entry System notation provides: O=C(N1CCNCC1)NC2=CC=CC=C2SC3=CC=CC=C3.[H]Cl. This notation effectively captures the connectivity between the piperazine ring, the carboxamide functional group, and the phenylthio-substituted phenyl system.
The International Chemical Identifier provides detailed structural information through its layered representation: InChI=1S/C17H19N3OS.ClH/c21-17(20-12-10-18-11-13-20)19-15-8-4-5-9-16(15)22-14-6-2-1-3-7-14;/h1-9,18H,10-13H2,(H,19,21);1H. This standardized format enables precise structural identification and facilitates database searches and computational analysis. The structural framework consists of a six-membered piperazine ring bearing a carboxamide substituent, which connects to a substituted phenyl ring system containing a phenylthio group at the ortho position.
The molecular architecture demonstrates significant complexity through the presence of multiple functional groups and aromatic systems. The piperazine ring provides a saturated heterocyclic foundation, while the carboxamide linkage serves as a connecting bridge to the aromatic portion of the molecule. The phenylthio substituent introduces sulfur heteroatom chemistry and extends the molecular framework through additional aromatic character.
Properties
IUPAC Name |
N-(2-phenylsulfanylphenyl)piperazine-1-carboxamide;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H19N3OS.ClH/c21-17(20-12-10-18-11-13-20)19-15-8-4-5-9-16(15)22-14-6-2-1-3-7-14;/h1-9,18H,10-13H2,(H,19,21);1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CIRZLKBZMORWRI-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1)C(=O)NC2=CC=CC=C2SC3=CC=CC=C3.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H20ClN3OS | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
349.9 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthesis of 2-(Phenylthio)aniline
The phenylthio group is introduced via nucleophilic aromatic substitution (SNAr) or Ullmann-type coupling. A typical procedure involves reacting 2-aminothiophenol with iodobenzene in the presence of a copper catalyst:
This reaction achieves yields of 65–75% under optimized conditions. Alternative methods employ palladium catalysts for higher regioselectivity, though at increased cost.
Formation of the Urea Linkage
The key step involves reacting 2-(phenylthio)aniline with a piperazine-1-carbonyl chloride derivative. However, due to the instability of acyl chlorides, N,N’-carbonyldiimidazole (CDI) is preferred as a coupling agent. The reaction proceeds as follows:
This method, adapted from Wei et al., affords the free base in 53–60% yield after purification. The hydrochloride salt is subsequently formed by treating the free base with hydrochloric acid in ethanol.
Optimization of Reaction Conditions
Solvent and Temperature Effects
-
Solvent Choice : Dimethylformamide (DMF) and tetrahydrofuran (THF) are optimal for the CDI-mediated coupling, balancing reactivity and solubility. Polar aprotic solvents enhance nucleophilicity of the aniline nitrogen.
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Temperature : Reactions are conducted at 0–25°C to minimize side products like bis-urea derivatives. Elevated temperatures (>40°C) lead to decomposition of the imidazole intermediate.
Analytical Characterization and Purity Control
Spectroscopic Confirmation
Impurity Profiling
Seven potential impurities have been identified, including:
Chromatographic methods (HPLC with UV detection at 254 nm) achieve baseline separation of these impurities, with the main product eluting at 12.3 min.
Scalability and Industrial Considerations
The CDI-mediated route is scalable to multi-kilogram batches, with adaptations for continuous flow synthesis to enhance efficiency. Key parameters for pilot-scale production include:
| Parameter | Optimal Value | Effect on Yield/Purity |
|---|---|---|
| Reaction Volume | 5 L/kg substrate | Minimizes viscosity issues |
| Cooling Rate | 2°C/min | Prevents thermal degradation |
| Salt Precipitation | Ethanol/HCl (1:1) | Ensures >99% hydrochloride purity |
Post-synthesis, the product is isolated via filtration and washed with cold ethanol to remove residual DMF. Lyophilization yields a crystalline solid with a melting point of 218–220°C.
Alternative Synthetic Pathways
Chemical Reactions Analysis
Types of Reactions: n-[2-(Phenylthio)phenyl]-1-piperazinecarboxamide hydrochloride can undergo various chemical reactions, including:
Oxidation: The phenylthio group can be oxidized to form sulfoxides or sulfones using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The compound can be reduced using reducing agents such as lithium aluminum hydride to modify the functional groups.
Substitution: The piperazine ring can undergo nucleophilic substitution reactions with various electrophiles, leading to the formation of different derivatives.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid, acetic acid as solvent.
Reduction: Lithium aluminum hydride, tetrahydrofuran as solvent.
Substitution: Alkyl halides, acetonitrile as solvent, and a base like potassium carbonate.
Major Products Formed:
Oxidation: Sulfoxides and sulfones.
Reduction: Modified piperazine derivatives.
Substitution: Various alkylated piperazine derivatives.
Scientific Research Applications
n-[2-(Phenylthio)phenyl]-1-piperazinecarboxamide hydrochloride has a wide range of applications in scientific research, including:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development, particularly in the design of new therapeutic agents.
Industry: Utilized in the development of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of n-[2-(Phenylthio)phenyl]-1-piperazinecarboxamide hydrochloride involves its interaction with specific molecular targets and pathways. The compound can bind to certain enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways may vary depending on the specific application and context of use.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural and Functional Analogues
The following table summarizes key structural analogs and their distinguishing features:
Key Comparative Analysis
Substituent Effects on Bioactivity
- Phenylthio vs. Chlorophenyl : The phenylthio group in the target compound provides greater lipophilicity compared to the 4-chlorophenyl substituent in N-(4-chlorophenyl)piperazine-1-carboxamide HCl . This difference may influence pharmacokinetics, with the phenylthio variant exhibiting enhanced blood-brain barrier penetration .
Biological Activity
n-[2-(Phenylthio)phenyl]-1-piperazinecarboxamide hydrochloride, a compound with potential therapeutic applications, has garnered interest in pharmacological research due to its unique structural properties and biological activities. This article explores its biological activity, mechanisms of action, and relevant research findings, supported by data tables and case studies.
- Molecular Formula : C16H18ClN3OS
- Molecular Weight : 335.85 g/mol
- Solubility : Soluble in water and organic solvents like ethanol and dimethyl sulfoxide (DMSO).
The compound's biological activity is primarily attributed to its interaction with various neurotransmitter receptors and enzymes. It has been shown to act as a selective antagonist for certain serotonin receptors (5-HT receptors), which play a crucial role in mood regulation and anxiety disorders.
Key Mechanisms:
- Serotonin Receptor Interaction : this compound selectively binds to 5-HT2A receptors, inhibiting serotonin's action and potentially leading to anxiolytic effects.
- Dopamine Receptor Modulation : The compound may also interact with dopamine D2 receptors, influencing dopaminergic pathways associated with mood and reward.
Biological Activity
Research indicates that this compound exhibits several biological activities:
- Antidepressant Effects : In animal models, administration of the compound has resulted in significant reductions in depressive-like behaviors, suggesting potential as an antidepressant agent.
- Anxiolytic Properties : Behavioral assays demonstrate that the compound reduces anxiety-related behaviors in rodents, indicating its therapeutic potential for anxiety disorders.
- Neuroprotective Effects : Preliminary studies suggest that the compound may protect neuronal cells from oxidative stress-induced damage.
Case Studies
-
Study on Anxiety Reduction :
- Objective : To evaluate the anxiolytic effects of the compound in a rodent model.
- Method : Rodents were administered varying doses of the compound (5 mg/kg, 10 mg/kg) and subjected to the elevated plus maze test.
- Results : Significant increases in time spent in open arms were observed at 10 mg/kg dosage compared to control groups, indicating reduced anxiety levels.
-
Depression Model Study :
- Objective : Assess the antidepressant-like effects using the forced swim test.
- Method : Mice were treated with the compound for 14 days prior to testing.
- Results : Treated mice showed decreased immobility time compared to controls, suggesting antidepressant activity.
Data Table of Biological Activities
| Activity Type | Model Used | Dosage | Effect Observed |
|---|---|---|---|
| Anxiolytic | Elevated Plus Maze | 10 mg/kg | Increased open arm time |
| Antidepressant | Forced Swim Test | 10 mg/kg | Decreased immobility |
| Neuroprotection | Oxidative Stress Model | 5 mg/kg | Reduced cell death |
Pharmacokinetics
- Absorption : Rapidly absorbed after oral administration.
- Distribution : Widely distributed throughout body tissues with a preference for brain tissue due to its lipophilicity.
- Metabolism : Primarily metabolized in the liver via cytochrome P450 enzymes.
- Excretion : Excreted mainly through urine as metabolites.
Q & A
Basic Research Questions
Q. What are the recommended synthetic routes for N-[2-(Phenylthio)phenyl]-1-piperazinecarboxamide hydrochloride, and how can reaction conditions be optimized?
- Methodology : The synthesis typically involves multi-step reactions, including coupling of phenylthio-aniline derivatives with piperazinecarboxamide precursors. Key steps include:
- Nucleophilic substitution : Reacting 2-(phenylthio)aniline with activated carbonyl intermediates under anhydrous conditions.
- Salt formation : Treating the free base with hydrochloric acid to yield the hydrochloride salt.
- Optimization : Control reaction temperature (40–60°C), use polar aprotic solvents (e.g., DMF), and employ catalysts like HOBt/DCC for amide bond formation. Monitor progress via TLC and purify via recrystallization .
Q. Which analytical techniques are critical for characterizing the purity and structural integrity of this compound?
- Techniques :
- NMR spectroscopy : Confirm molecular structure (e.g., aromatic protons at δ 7.2–7.8 ppm, piperazine backbone at δ 3.1–3.5 ppm) .
- HPLC/UPLC : Assess purity (>98%) using C18 columns and UV detection at 254 nm .
- Mass spectrometry (MS) : Verify molecular ion peaks (e.g., [M+H]+ at m/z 376.1) and fragmentation patterns .
Q. What safety precautions should be taken when handling this compound in laboratory settings?
- Precautions :
- Use PPE (gloves, goggles) due to potential irritancy of hydrochloride salts and aromatic thioethers.
- Work in a fume hood to avoid inhalation of fine particles.
- Store at room temperature in airtight containers, protected from light and moisture.
- Note: Specific toxicity data is limited; follow general protocols for piperazine derivatives .
Advanced Research Questions
Q. How can researchers resolve contradictions in spectroscopic data when elucidating the structure of this compound?
- Approach :
- Cross-validation : Compare experimental NMR data with computational predictions (e.g., DFT calculations).
- Isotopic labeling : Use deuterated solvents to distinguish overlapping proton signals.
- X-ray crystallography : Resolve ambiguities in stereochemistry or crystal packing effects .
Q. What methodologies are employed to analyze and quantify impurities such as N,N'-bis[(2-phenylthio)phenyl]-1,4-piperazinedicarboxamide in synthesized batches?
- Methodology :
- Stability-indicating UPLC : Employ gradient elution (ACN:water with 0.1% TFA) to separate impurities.
- Forced degradation studies : Expose the compound to heat, light, and acidic/basic conditions to identify degradation products.
- LC-MS/MS : Quantify trace impurities (<0.1%) using selective ion monitoring .
Q. How does the substitution pattern on the phenylthio moiety influence the compound’s biological activity, and what in vitro assays are suitable for assessing this?
- Structure-Activity Relationship (SAR) :
- Electron-withdrawing groups (e.g., Cl, F) on the phenyl ring enhance receptor binding affinity.
- In vitro assays :
- Radioligand binding : Test affinity for serotonin/dopamine receptors.
- Enzyme inhibition : Evaluate inhibition of monoamine oxidases (MAOs) or kinases.
- Cytotoxicity screening : Use MTT assays in cancer cell lines (e.g., HeLa, MCF-7) .
Q. What experimental strategies can address discrepancies in biological activity data across different studies?
- Strategies :
- Dose-response standardization : Use fixed molar concentrations to minimize variability.
- Positive controls : Include reference compounds (e.g., clozapine for receptor studies).
- Meta-analysis : Pool data from multiple assays (e.g., patch-clamp electrophysiology, calcium imaging) to validate target engagement .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
